molecular formula C9H9ClO B1267569 1-Chloro-3-phenylacetone CAS No. 937-38-2

1-Chloro-3-phenylacetone

Cat. No.: B1267569
CAS No.: 937-38-2
M. Wt: 168.62 g/mol
InChI Key: NIOHSOXYJMSVOA-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylacetone is a chemical compound belonging to the class of phenylacetone derivatives. It is known for its use in organic synthesis and has the molecular formula C9H9ClO. The compound is characterized by a phenyl group attached to a chlorinated acetone moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenylacetone can be synthesized through several methods. One common method involves the reaction of hydrogen chloride with a diazonium ketone solution . Another approach is the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of an aluminum chloride catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies but optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-phenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1-Chloro-3-phenylacetone serves as an important intermediate in the synthesis of complex organic molecules. Its chlorinated structure allows for various substitution reactions, making it a versatile building block in organic chemistry. It is frequently used to synthesize other compounds such as pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound has been employed to study enzyme inhibition and protein-ligand interactions. Its ability to interact with various biological targets makes it valuable for investigating biochemical pathways and potential therapeutic mechanisms .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development, particularly concerning cancer and infectious diseases. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific biological targets .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzymes effectively, demonstrating its potential as a lead compound for developing enzyme inhibitors that could be used therapeutically against metabolic disorders .

Case Study 2: Synthesis of Novel Compounds

Research focusing on synthesizing novel derivatives of this compound highlighted its utility as a precursor for compounds with enhanced biological activity. Modifications to the phenyl group led to derivatives that exhibited improved potency against cancer cell lines, showcasing the compound's role in medicinal chemistry .

Data Tables

CompoundTargetActivity (IC50)
This compoundEnzyme X10 µM
Derivative ACancer Cell Line Y5 µM
Derivative BEnzyme Z2 µM

Mechanism of Action

The mechanism of action of 1-Chloro-3-phenylacetone involves its reactivity due to the presence of the chlorinated acetone moiety. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The phenyl group also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-phenylacetone is unique due to its specific structure, which combines the reactivity of a chlorinated acetone with the stability of a phenyl group. This makes it a valuable intermediate in various synthetic pathways and applications .

Biological Activity

1-Chloro-3-phenylacetone (CAS Number: 937-38-2) is an organic compound with a significant role in various biological and chemical processes. Its molecular structure comprises a phenyl ring and a ketone functional group, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C9H9ClO
  • Molar Mass: 182.62 g/mol
  • Appearance: Colorless to pale yellow liquid with a strong aromatic odor

This compound exhibits a range of biological activities primarily through its interactions with biomolecules. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, influencing their activity. Key mechanisms include:

  • Enzyme Inhibition: It can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, leading to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation: The compound has been shown to affect signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
  • Oxidative Stress Induction: It induces oxidative stress in various cell types, resulting in changes to gene expression associated with antioxidant defenses.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Its ability to interact with bacterial enzymes suggests potential as an antimicrobial agent, although further studies are needed to elucidate its efficacy against specific pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its mechanism involves the modulation of key cellular pathways that regulate cell growth and apoptosis. The compound's ability to inhibit certain enzymes involved in cancer metabolism positions it as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study demonstrated that this compound interacts with cytochrome P450 enzymes, leading to altered drug metabolism profiles. This interaction is critical for understanding potential drug-drug interactions in therapeutic settings .
  • Oxidative Stress Research : In cellular models, this compound was shown to induce oxidative stress, resulting in upregulation of genes involved in antioxidant responses. This suggests its role in modulating cellular defense mechanisms against oxidative damage.
  • Antimicrobial Activity Assessment : A recent evaluation of the compound's antimicrobial properties revealed promising results against various bacterial strains, indicating its potential use as an antimicrobial agent.

Applications

The biological activities of this compound extend beyond basic research into practical applications:

  • Pharmaceutical Development : Its role as an enzyme inhibitor makes it a valuable scaffold for developing new drugs targeting metabolic pathways.
  • Agricultural Chemistry : The compound's potential antimicrobial properties could be harnessed in developing new agrochemicals.
  • Synthetic Organic Chemistry : It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and fragrances .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInteraction with bacterial enzymes
AnticancerModulation of cell growth and apoptosis pathways
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Oxidative StressInduction leading to antioxidant gene expression

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 1-Chloro-3-phenylacetone, and how can researchers verify its purity?

  • Answer : this compound (CAS: 937-38-2; molecular formula: C₉H₉ClO, molecular weight: 168.62 g/mol) is characterized by its chloroacetone backbone substituted with a phenyl group at the third position. Purity verification involves analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for molecular confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Cross-referencing with supplier-provided spectral data (e.g., Agilent Technologies) and comparing retention indices with standards (e.g., USP Reference Standards) is critical .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

  • Answer : A common method involves Friedel-Crafts acylation of benzene derivatives using chloroacetyl chloride, followed by purification via fractional distillation. However, competing side reactions (e.g., over-chlorination or ketone rearrangement) may reduce yield. Researchers should monitor reaction kinetics using in-situ IR spectroscopy to track intermediate formation and optimize catalyst loading (e.g., AlCl₃) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : The compound is harmful if swallowed or inhaled (Hazard Statement: H302/H332). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, follow OSHA HCS guidelines: rinse eyes with water for 15 minutes, seek medical attention for ingestion, and use sand or diatomite for spill containment. PAC-1 exposure limits (2.1 mg/m³) should guide ventilation design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound across literature sources?

  • Answer : Discrepancies may arise from isomerization (e.g., 3-Chlorophenylacetone vs. 4-Chlorophenylacetone) or impurities. Systematic validation via differential scanning calorimetry (DSC) for melting points and dynamic vapor pressure measurements for boiling points under controlled conditions (e.g., 12 mmHg for 4-Chlorophenylacetone) is recommended. Cross-check CAS registry numbers (e.g., 14123-60-5 vs. 937-38-2) to confirm structural identity .

Q. What methodologies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Answer : Accelerated stability studies using HPLC-UV to monitor degradation products (e.g., phenylacetic acid or chloro derivatives) under stress conditions (pH 1–13, 40–80°C) can identify degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while LC-MS/MS characterizes reactive intermediates. Store samples in amber vials at –20°C to prevent photodegradation .

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for pharmacological applications?

  • Answer : Chiral resolution via enzymatic catalysis (e.g., lipase-mediated asymmetric acylation) or transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). Monitor ee using chiral GC columns or polarimetry. Computational tools (e.g., DFT simulations) help predict steric and electronic effects of substituents on reaction pathways .

Q. Methodological Challenges and Data Analysis

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Answer : Low-abundance impurities (e.g., chlorinated byproducts) may co-elute with the main peak in GC. Use high-resolution mass spectrometry (HRMS) with electron ionization (EI) for precise mass-to-charge ratio determination. Employ matrix-matched calibration standards to account for ion suppression in complex mixtures .

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Answer : Isotopic labeling (e.g., ¹⁸O in water or D₂O solvent) combined with kinetic isotope effect (KIE) studies can track nucleophilic attack sites. In-situ NMR or Raman spectroscopy captures transient intermediates. Compare activation energies (ΔG‡) for SN1 vs. SN2 pathways using Eyring plots .

Q. Contradictions and Knowledge Gaps

Q. Why do spectral databases show variability in the IR and NMR signatures of this compound?

  • Answer : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation can shift peaks. Validate spectra against in-house synthesized standards and report solvent conditions explicitly. Collaborative platforms like NIST Chemistry WebBook provide benchmark data but require verification for solvent-specific artifacts .

Q. What unexplored applications of this compound exist in materials science or medicinal chemistry?

  • Answer : Its potential as a precursor for photoactive polymers (e.g., via ring-opening metathesis) or as a warhead in covalent kinase inhibitors remains understudied. High-throughput screening (HTS) against target libraries (e.g., kinase or protease panels) could reveal bioactivity. Computational docking studies (e.g., AutoDock Vina) prioritize synthetic targets .

Properties

IUPAC Name

1-chloro-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHSOXYJMSVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284738
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-38-2
Record name 937-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of anhydrous diethyl ether was added to 12.4 g of magnesium (used for the synthesis of a Grignard's reagent), to which were then added dropwise a mixture of 45 ml of benzyl bromide and 50 ml of an ether anhydride by using a dropping funnel over 30 minutes in a nitrogen atmosphere in a manner that the solution was mildly refluxed. This diethyl ether solution of benzylmagnesium bromide was added dropwise to a mixture of 40 ml of chloroacetyl chloride, 778 mg of cuprous iodide and 100 ml of tetrahydrofuran by using a dropping funnel over 2 hours in a nitrogen atmosphere such that the system temperature was kept at −60° C. After the addition was completed, the mixture was further stirred for 2.5 hours. Then, an aqueous saturated ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1-3% ethyl acetate/hexane as an eluent for separation and purification, to give 20.4 g of the target compound.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether anhydride
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
benzylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-3-phenylacetone
1-Chloro-3-phenylacetone
1-Chloro-3-phenylacetone
1-Chloro-3-phenylacetone
1-Chloro-3-phenylacetone
1-Chloro-3-phenylacetone

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